REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([O:10][CH3:11])=[C:5]([O:12][CH3:13])[C:4]=1[O:14][CH3:15].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:28](O)=[O:29]>>[CH3:1][O:2][C:3]1[C:4]([O:14][CH3:15])=[C:5]([O:12][CH3:13])[C:6]([O:10][CH3:11])=[C:7]([CH3:9])[C:8]=1[CH:28]=[O:29]
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Name
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|
Quantity
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34.3 g
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Type
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reactant
|
Smiles
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COC1=C(C(=C(C(=C1)C)OC)OC)OC
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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ADDITION
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Details
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Water (200 ml) was added to the residue which
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Type
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TEMPERATURE
|
Details
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was then heated
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Type
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TEMPERATURE
|
Details
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under reflux for one hour
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Duration
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1 h
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (200 ml×3)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=O)C(=C(C(=C1OC)OC)OC)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.9 g | |
YIELD: PERCENTYIELD | 90% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |